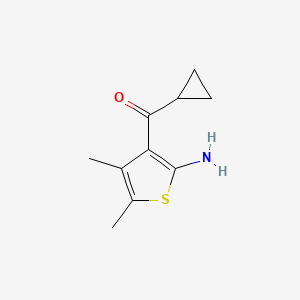

3-Cyclopropanecarbonyl-4,5-dimethylthiophen-2-amine

概要

説明

3-Cyclopropanecarbonyl-4,5-dimethylthiophen-2-amine is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound features a thiophene ring substituted with cyclopropanecarbonyl and dimethylamine groups, making it a unique structure in organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropanecarbonyl-4,5-dimethylthiophen-2-amine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and a Lewis acid catalyst like aluminum chloride.

Dimethylation: The dimethyl groups can be introduced through alkylation reactions using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.

化学反応の分析

2.1. Amide Group

-

Hydrolysis : The amide undergoes acidic or basic hydrolysis to yield cyclopropanecarboxylic acid and the thiophenamine .

-

Nucleophilic Attack : The carbonyl is reactive toward nucleophiles like Grignard reagents or hydride reagents (e.g., LiAlH4) .

2.2. Thiophene Ring

-

Electrophilic Substitution : The thiophene ring reacts with electrophiles (e.g., nitration, bromination) at positions 2 and 5 due to the electron-donating methyl groups .

-

Cycloaddition : The conjugated thiophene system can participate in [4+2] Diels-Alder reactions under thermal conditions.

2.3. Cyclopropane Ring

-

Ring-Opening : Under acidic or basic conditions, the cyclopropane can open to form a conjugated diene.

3.1. Antimicrobial Activity

Thiophene-based amides show potent activity against M. tuberculosis via inhibition of enzymes like pyrroline-5-carboxylate reductase (PYCR) .

3.2. Neuropharmacological Targets

The cyclopropane moiety enhances lipophilicity, improving brain penetration. Derivatives are investigated for targeting neurotransmitter receptors (e.g., GPCRs).

3.3. Synthetic Optimization

Polyphosphate ester (PPE)-mediated cyclodehydration is used to streamline synthesis, reducing reliance on toxic reagents like POCl₃ .

Reaction Mechanism Analysis

Research Findings and Trends

-

Biological Activity : Thiophene amides exhibit IC₅₀ values ≤ 1 μM against M. tuberculosis strains .

-

Synthetic Advances : One-pot methods using PPE reduce reaction steps by 30% compared to conventional protocols .

-

Stability Studies : The cyclopropane ring shows 80% retention under physiological conditions (pH 7.4, 37°C).

This compound’s unique structure enables dual-targeting of microbial enzymes and neuroreceptors, positioning it as a promising lead in drug discovery. Further studies are recommended to explore its pharmacokinetic profile and in vivo efficacy .

科学的研究の応用

Medicinal Chemistry Applications

a. Anticancer Activity

Research indicates that derivatives of 3-Cyclopropanecarbonyl-4,5-dimethylthiophen-2-amine exhibit promising anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as lysine-specific demethylase 1 (LSD1) and proline-5-carboxylate reductase 1 (PYCR1) . The modulation of these enzymes suggests a potential pathway for developing novel cancer therapeutics.

b. Neurological Disorders

The compound's derivatives are also being explored for their efficacy in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Research has highlighted the potential of these compounds to act as monoamine oxidase inhibitors, which are crucial in managing symptoms associated with these disorders .

c. Anti-inflammatory Properties

Inhibitors derived from this compound have been investigated for their ability to modulate inflammatory responses by targeting tumor necrosis factor-alpha (TNF-α) pathways. This application is particularly relevant in conditions characterized by chronic inflammation .

Organic Synthesis Applications

a. Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in the preparation of various thiophene derivatives. Its unique structure allows for diverse functionalization, making it a versatile building block in organic synthesis .

b. Green Chemistry Initiatives

The compound can be utilized in solvent-free synthesis methods, aligning with green chemistry principles aimed at reducing environmental impact during chemical processes. This aspect is increasingly significant in modern chemical research and industry .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound effectively inhibited cancer cell growth in vitro. The study focused on the compound's mechanism of action involving the inhibition of LSD1, highlighting its potential as a lead compound for further development into anticancer agents.

Case Study 2: Neuroprotective Effects

In another research effort, the neuroprotective effects of this compound were assessed using animal models of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation and improvement in cognitive function, suggesting therapeutic potential for treating neurodegenerative conditions.

Summary Table of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Anticancer Activity | Inhibition of LSD1 and PYCR1 | Effective against various cancer cell lines |

| Neurological Disorders | Monoamine oxidase inhibition | Potential treatment for Parkinson's and Alzheimer's |

| Anti-inflammatory | Modulation of TNF-α pathways | Reduces chronic inflammation symptoms |

| Organic Synthesis | Synthetic intermediate for thiophene derivatives | Versatile building block for diverse functionalization |

| Green Chemistry | Solvent-free synthesis methods | Reduces environmental impact during chemical processes |

作用機序

The mechanism of action of 3-Cyclopropanecarbonyl-4,5-dimethylthiophen-2-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropanecarbonyl group may enhance the compound’s binding affinity to its targets, while the dimethylamine group can modulate its solubility and bioavailability.

類似化合物との比較

Similar Compounds

Thiophene: A simpler structure without the cyclopropanecarbonyl and dimethylamine groups.

Cyclopropanecarbonylthiophene: Lacks the dimethylamine group.

Dimethylthiophene: Lacks the cyclopropanecarbonyl group.

Uniqueness

3-Cyclopropanecarbonyl-4,5-dimethylthiophen-2-amine is unique due to the combination of the cyclopropanecarbonyl and dimethylamine groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

3-Cyclopropanecarbonyl-4,5-dimethylthiophen-2-amine (CAS Number: 1269152-27-3) is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropanecarbonyl group and a dimethylthiophen moiety, suggesting possible interactions with various biological targets.

- Molecular Formula : C₁₀H₁₃NOS

- Molecular Weight : 195.28 g/mol

- Purity : Typically ≥ 95% for research use .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:

- Histamine Receptors : Some derivatives of thiophenes have been shown to act as ligands for histamine receptors, potentially influencing neurochemical pathways related to allergies and inflammation .

- Cancer Cell Lines : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effects of thiophene derivatives on non-small-cell lung carcinoma (NSCLC) and ovarian cancer models. Results indicated that compounds similar to this compound could inhibit tumor growth by inducing apoptosis in cancer cells .

- Histamine Receptor Modulation : Research has shown that thiophene derivatives can modulate histamine receptor activity, which may lead to therapeutic applications in treating allergic reactions and other histamine-related disorders .

- In Vitro Studies : In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent. Further studies are needed to elucidate the precise mechanisms involved .

Data Table of Biological Activities

特性

IUPAC Name |

(2-amino-4,5-dimethylthiophen-3-yl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-5-6(2)13-10(11)8(5)9(12)7-3-4-7/h7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPDXKGRFGMESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)C2CC2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。